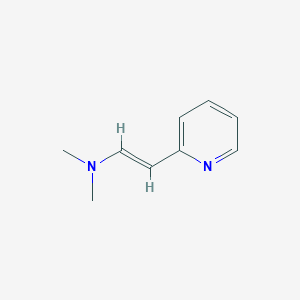

Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-

CAS No.:

Cat. No.: VC17952057

Molecular Formula: C9H12N2

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2 |

|---|---|

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | (E)-N,N-dimethyl-2-pyridin-2-ylethenamine |

| Standard InChI | InChI=1S/C9H12N2/c1-11(2)8-6-9-5-3-4-7-10-9/h3-8H,1-2H3/b8-6+ |

| Standard InChI Key | RKBYFFZYJDNCQL-SOFGYWHQSA-N |

| Isomeric SMILES | CN(C)/C=C/C1=CC=CC=N1 |

| Canonical SMILES | CN(C)C=CC1=CC=CC=N1 |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound, systematically named (E)-N,N-dimethyl-2-(pyridin-2-yl)ethenamine, has the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . Its IUPAC name reflects the (E)-configuration of the ethenamine double bond, which is critical for its stereochemical properties. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 6304-27-4 |

| InChIKey | PSHKMPUSSFXUIA-UHFFFAOYSA-N |

| SMILES | CN(C)C=CC1=CC=CC=N1 |

Geometric and Electronic Features

The (E)-configuration ensures the pyridine ring and dimethylamino group reside on opposite sides of the double bond, influencing intermolecular interactions such as π-π stacking and hydrogen bonding . Density functional theory (DFT) calculations suggest a planar geometry, with the pyridine nitrogen acting as a weak Lewis base .

Synthesis and Reaction Pathways

Laboratory-Scale Synthesis

A common route involves the condensation of 2-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent (e.g., sodium borohydride) in ethanol at room temperature . The reaction proceeds via imine formation followed by reduction:

Industrial Production

Continuous flow synthesis has been explored to enhance scalability and purity. This method employs pressurized reactors to maintain optimal temperature and residence time, achieving yields >85%.

Physicochemical Properties

Thermal and Solubility Data

| Property | Value |

|---|---|

| Boiling Point | 255.4 ± 23.0 °C |

| Density | 1.0 ± 0.1 g/cm³ |

| Solubility | Miscible in ethanol, methanol |

The compound’s low vapor pressure (0.0 ± 0.5 mmHg at 25°C) suggests limited volatility .

Spectroscopic Profiles

-

NMR: NMR (CDCl₃, 400 MHz): δ 8.51 (d, J=4.8 Hz, 1H, Py-H), 7.65 (t, J=7.6 Hz, 1H), 7.17 (d, J=7.9 Hz, 1H), 6.95 (s, 1H, CH=), 3.02 (s, 6H, N(CH₃)₂) .

Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: Treatment with m-chloroperbenzoic acid yields the N-oxide derivative, enhancing water solubility.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing N,N-dimethyl-2-(pyridin-2-yl)ethanamine .

Electrophilic Substitution

The pyridine ring undergoes nitration at the 3-position using HNO₃/H₂SO₄, enabling further functionalization .

Comparative Analysis with Structural Analogues

Industrial and Research Applications

Catalysis

The pyridine nitrogen serves as a ligand in transition-metal catalysts. For example, palladium complexes facilitate Suzuki-Miyaura cross-coupling reactions .

Materials Science

Incorporation into polymers improves thermal stability (TGA: decomposition onset at 280°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume